molecular formula C7H8INO2S B13984357 3-Iodo-5-(methanesulfonyl)aniline CAS No. 62606-01-3

3-Iodo-5-(methanesulfonyl)aniline

Katalognummer: B13984357
CAS-Nummer: 62606-01-3
Molekulargewicht: 297.12 g/mol
InChI-Schlüssel: ORWLADXEALRLEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-5-(methanesulfonyl)aniline is an organic compound characterized by the presence of an iodine atom, a methanesulfonyl group, and an aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-(methanesulfonyl)aniline typically involves the iodination of 5-(methanesulfonyl)aniline. One common method includes the use of iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Iodo-5-(methanesulfonyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-Iodo-5-(methanesulfonyl)aniline has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound may be used as a probe to study biological pathways and interactions.

Wirkmechanismus

The mechanism of action of 3-Iodo-5-(methanesulfonyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group can enhance the compound’s solubility and bioavailability, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

    3-Iodoaniline: Lacks the methanesulfonyl group, making it less soluble and potentially less bioavailable.

    5-(Methanesulfonyl)aniline: Lacks the iodine atom, which may reduce its reactivity in certain coupling reactions.

    3-Bromo-5-(methanesulfonyl)aniline: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and interactions.

Uniqueness: 3-Iodo-5-(methanesulfonyl)aniline is unique due to the combination of the iodine atom and the methanesulfonyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

62606-01-3

Molekularformel

C7H8INO2S

Molekulargewicht

297.12 g/mol

IUPAC-Name

3-iodo-5-methylsulfonylaniline

InChI

InChI=1S/C7H8INO2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3

InChI-Schlüssel

ORWLADXEALRLEU-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CC(=CC(=C1)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.